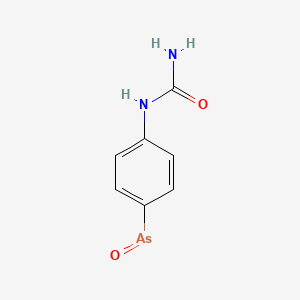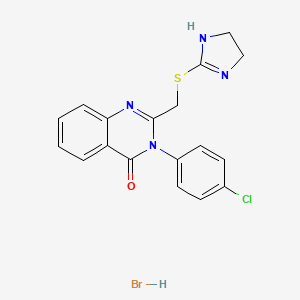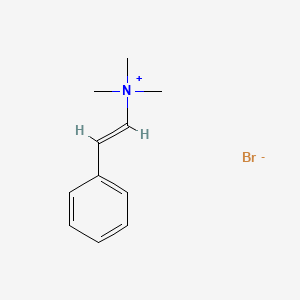
Trimethyl(2-phenylvinyl)ammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(2-phenylvinyl)ammonium bromide is a quaternary ammonium compound with a phenylvinyl group attached to the nitrogen atom. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethyl(2-phenylvinyl)ammonium bromide can be synthesized through the reaction of trimethylamine with 2-phenylvinyl bromide. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final compound is often obtained in crystalline form and is packaged for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl(2-phenylvinyl)ammonium bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium chloride or sodium hydroxide in aqueous or organic solvents.
Major Products Formed
Oxidation: The major products include phenylvinyl ketones or aldehydes.
Reduction: The major products are phenylvinyl alcohols.
Substitution: The major products are the corresponding quaternary ammonium salts with different anions.
Applications De Recherche Scientifique
Trimethyl(2-phenylvinyl)ammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of cell membrane interactions and as a surfactant in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, polymers, and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of trimethyl(2-phenylvinyl)ammonium bromide involves its interaction with cell membranes and proteins. The quaternary ammonium group interacts with the negatively charged components of cell membranes, leading to disruption of membrane integrity. This interaction can result in antimicrobial effects and enhanced permeability of the cell membrane, facilitating the delivery of other compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyltrimethylammonium bromide: A quaternary ammonium compound with a long alkyl chain, used as a surfactant and antiseptic.
Benzalkonium chloride: Another quaternary ammonium compound, widely used as a disinfectant and preservative.
Tetrabutylammonium bromide: A quaternary ammonium salt used as a phase transfer catalyst in organic synthesis.
Uniqueness
Trimethyl(2-phenylvinyl)ammonium bromide is unique due to its phenylvinyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective interactions with aromatic compounds and enhanced membrane permeability.
Propriétés
Numéro CAS |
5395-28-8 |
|---|---|
Formule moléculaire |
C11H16BrN |
Poids moléculaire |
242.16 g/mol |
Nom IUPAC |
trimethyl-[(E)-2-phenylethenyl]azanium;bromide |
InChI |
InChI=1S/C11H16N.BrH/c1-12(2,3)10-9-11-7-5-4-6-8-11;/h4-10H,1-3H3;1H/q+1;/p-1/b10-9+; |
Clé InChI |
QFOUCGJCUTWNJC-RRABGKBLSA-M |
SMILES isomérique |
C[N+](C)(C)/C=C/C1=CC=CC=C1.[Br-] |
SMILES canonique |
C[N+](C)(C)C=CC1=CC=CC=C1.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


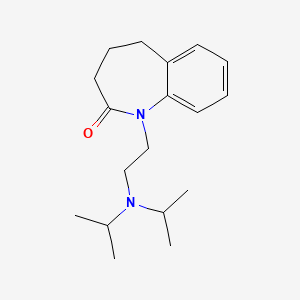
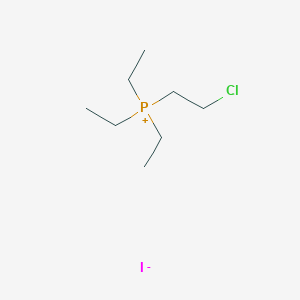
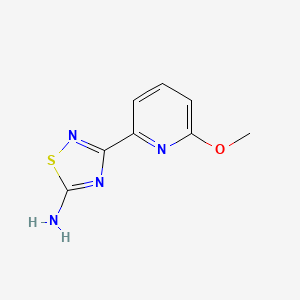
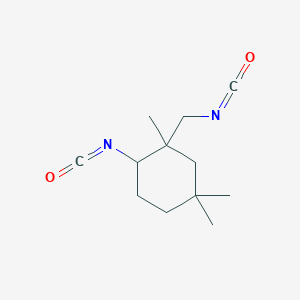
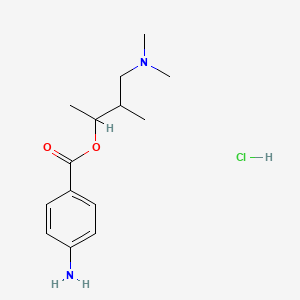
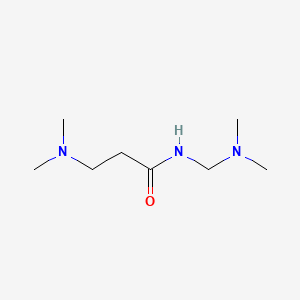
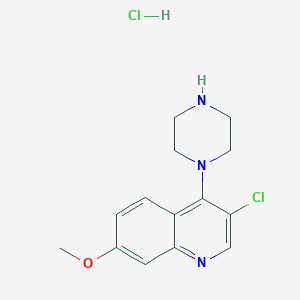
![[(1R,2S,3S,5R,8R,9R,10R,11S)-2,19-diacetyloxy-10-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B13750127.png)
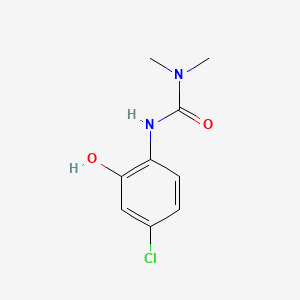
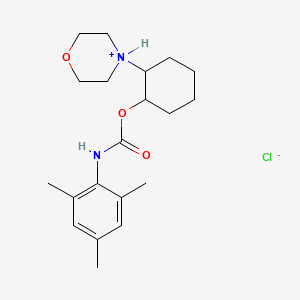
![3-[(2-Amino-6-methylpyrimidin-4-yl)amino]cyclopentan-1-ol](/img/structure/B13750141.png)
